1-cyclopropanecarbonyl-4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine
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Overview
Description
1-cyclopropanecarbonyl-4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine is a complex organic compound featuring a unique structure that combines cyclopropane, cyclopentane, pyrimidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Construction of the Cyclopenta[d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and cyclopentanone derivatives.
Attachment of the Piperazine Ring: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the cyclopenta[d]pyrimidine core is replaced by piperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropanecarbonyl-4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to inhibition or activation of these targets, thereby modulating various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-cyclopropanecarbonyl-4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine is unique due to its specific combination of cyclopropane, cyclopentane, pyrimidine, and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H24N4O |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
cyclopropyl-[4-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H24N4O/c23-18(13-6-7-13)22-10-8-21(9-11-22)17-14-2-1-3-15(14)19-16(20-17)12-4-5-12/h12-13H,1-11H2 |
InChI Key |
QBYLRBBRYBQYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N3CCN(CC3)C(=O)C4CC4)C5CC5 |
Origin of Product |
United States |
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